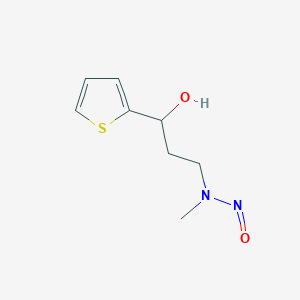
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide, also known as HET0016, is a potent inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a crucial role in regulating blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to have potential therapeutic applications in various diseases. In hypertension, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been found to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In ischemic stroke, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been found to reduce brain damage by inhibiting the synthesis of 20-HETE, which is produced in response to ischemic injury.
Wirkmechanismus
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide inhibits the enzyme 20-HETE synthase by binding to the active site of the enzyme. This prevents the enzyme from synthesizing 20-HETE, which is a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces blood pressure, inhibits angiogenesis, and reduces brain damage in ischemic stroke.
Biochemical and Physiological Effects:
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to have several biochemical and physiological effects. In hypertension, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide inhibits angiogenesis by inhibiting the synthesis of 20-HETE, which is an angiogenic factor. In ischemic stroke, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces brain damage by inhibiting the synthesis of 20-HETE, which is produced in response to ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in lab experiments is that it is a potent and selective inhibitor of 20-HETE synthase. This allows researchers to study the role of 20-HETE in various diseases without the confounding effects of other enzymes. One limitation of using N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in lab experiments is that it has a relatively short half-life and is rapidly metabolized in vivo. This can make it difficult to maintain stable concentrations of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide. One direction is to investigate the potential therapeutic applications of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in other diseases, such as pulmonary hypertension, renal failure, and diabetic nephropathy. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase that have longer half-lives and are more stable in vivo. Finally, further studies are needed to elucidate the precise mechanisms by which N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide exerts its therapeutic effects in various diseases.
Synthesemethoden
The synthesis of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide involves the reaction of 2-bromo-1-(3-hydroxy-3-thiophen-2-ylpropyl)benzene with N-methyl-N-nitroso-p-toluenesulfonamide in the presence of a palladium catalyst. The product is then purified using column chromatography. The yield of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide is typically around 50%.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(9-12)5-4-7(11)8-3-2-6-13-8/h2-3,6-7,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOECWYKKRSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

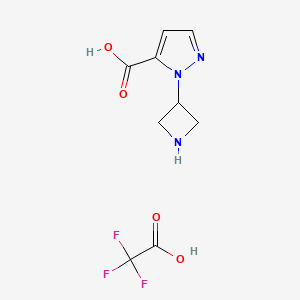

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
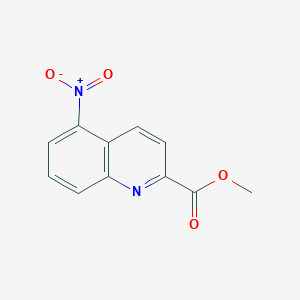
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)
![13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one](/img/structure/B2914474.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2914475.png)
![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)
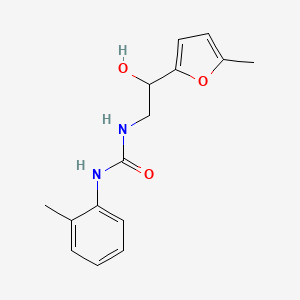
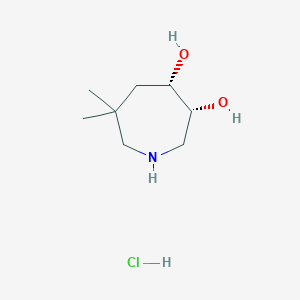

![[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2914485.png)
